molecular formula C11H11N3O2 B11788742 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide

3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11788742
M. Wt: 217.22 g/mol
InChI Key: UMZGNZPQSGMSGI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent conversion to the carboxamide derivative . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Activity :
    • Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines. It has demonstrated cytotoxicity against human cancer cells, suggesting its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity :
    • Studies have reported that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes .
Study Type Findings Reference
In vitro cytotoxicitySignificant inhibition of cancer cell growth in various lines
Anti-inflammatory assaysReduced levels of inflammatory markers in cell culture models
Antimicrobial testingEffective against multiple bacterial strains and fungi

Case Studies

  • Cancer Research :
    • A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives, including this compound, and assessed their cytotoxic effects on human breast cancer cells. The results indicated a promising IC50 value, suggesting its potential as a lead compound for further development .
  • Anti-inflammatory Mechanisms :
    • In a series of experiments focusing on inflammatory bowel disease models, researchers found that treatment with this compound led to a significant reduction in disease severity and inflammatory markers, demonstrating its therapeutic potential in chronic inflammatory conditions .

Industrial Applications

Beyond medicinal uses, the compound's properties may extend to agricultural applications:

  • Acaricidal Activity :
    • Research has identified pyrazole derivatives as effective acaricides. The acaricidal activity of this compound suggests its potential use in agriculture to control pest populations .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological effects, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The compound has the molecular formula C11H12N4O2C_{11}H_{12}N_{4}O_{2} and a molecular weight of approximately 232.24 g/mol. Its structure includes a methoxy group attached to a phenyl ring, which enhances its solubility and biological activity. The carboxamide functional group further contributes to its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Involving the reaction of 4-methoxyphenyl hydrazine with appropriate carboxylic acid derivatives.
  • Cyclization : Formation of the pyrazole ring through cyclization reactions with suitable precursors.

These synthetic pathways allow for the modification of the compound to enhance its biological properties .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The compound's mechanism of action may involve inhibition of specific enzymes and receptors associated with cancer progression, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives are as follows:

CompoundMIC (µg/mL)Pathogen Tested
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

These results indicate that the compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial in treating persistent infections .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives, including this compound, has been noted in several studies. The compound's structural features may contribute to its ability to inhibit inflammatory pathways, although specific mechanisms are still under investigation .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Cytotoxicity Studies : A study found that derivatives of pyrazole compounds exhibited varying levels of cytotoxicity against different cancer cell lines, with some achieving IC50 values as low as 3.25 mg/mL against Hep-2 cells .
  • Enzyme Inhibition : Research on carbonic anhydrase inhibitors showed that certain derivatives displayed strong inhibitory activity against isoforms relevant in cancer therapy, with KIs in the subnanomolar range .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the phenyl ring significantly influenced the biological activity, suggesting pathways for optimizing efficacy through chemical alterations .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(11(12)15)14-13-9/h2-6H,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZGNZPQSGMSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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